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Compound of Interest

Compound Name: Jzl184

Cat. No.: B1673197 Get Quote

This guide provides a detailed, data-driven comparison of the in vivo effects of JZL184 and

JZL195, two widely used inhibitors in endocannabinoid research. JZL184 is a selective inhibitor

of monoacylglycerol lipase (MAGL), while JZL195 is a dual inhibitor of both MAGL and fatty

acid amide hydrolase (FAAH). This fundamental difference in their mechanism of action leads

to distinct biochemical and behavioral outcomes, which will be elaborated in this document for

researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Endocannabinoid
Degradation
The primary in vivo effects of JZL184 and JZL195 are dictated by their respective targets in the

endocannabinoid system. JZL184 selectively blocks MAGL, the main enzyme responsible for

the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] This inhibition

leads to a specific and significant increase in the levels of 2-AG in the brain and peripheral

tissues.[1][4]

In contrast, JZL195 inhibits both MAGL and FAAH.[5][6] FAAH is the primary enzyme for the

breakdown of anandamide (AEA).[1][5] Consequently, administration of JZL195 results in a

simultaneous and substantial elevation of both 2-AG and AEA levels.[5][7] Furthermore,

JZL195 has been shown to inhibit another serine hydrolase, ABHD6, which also contributes to

2-AG hydrolysis.[5] This dual action provides a powerful tool to study the synergistic effects of

the two major endocannabinoids.
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Figure 1: Inhibition of Endocannabinoid Degradation Pathways.

Comparative Biochemical Effects
The differential enzyme inhibition by JZL184 and JZL195 leads to distinct changes in

endocannabinoid levels in the brain. JZL195 administration results in a robust increase of both

AEA and 2-AG, whereas JZL184 selectively elevates 2-AG.[5][7] It is important to note that the

potency of JZL184 can differ between species, with some studies indicating it has a lower

potency for rat MAGL compared to mouse MAGL.[1][4]

Table 1: Effects on Brain Endocannabinoid Levels in Mice
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Compound
Dose (mg/kg,
i.p.)

Brain AEA
Levels (Fold
Increase vs.
Vehicle)

Brain 2-AG
Levels (Fold
Increase vs.
Vehicle)

Reference

JZL195 20 ~10 ~10 [5]

JZL184 40
No significant

change
~8-10 [5]

| PF-3845 (Selective FAAH inhibitor) | 10 | ~10 | No significant change |[5] |

Table 2: Effects on Brain Endocannabinoid Levels in Rats

Compound
Dose
(mg/kg, i.p.)

Brain
Region

2-AG Levels
(Fold
Increase vs.
Vehicle)

AEA Levels
(Fold
Increase vs.
Vehicle)

Reference

JZL195 10 Multiple ~2-4 ~1.5-2 [1]

| JZL184 | 15-30 | Multiple | ~2 | No significant change |[1] |

In Vivo Pharmacological Effects: A Comparative
Summary
The distinct biochemical profiles of JZL184 and JZL195 translate into different pharmacological

effects. The dual elevation of AEA and 2-AG by JZL195 leads to a broader and often more

pronounced spectrum of cannabinoid-like effects compared to the selective elevation of 2-AG

by JZL184.[5][6]

Table 3: Comparison of In Vivo Pharmacological Effects
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Effect JZL184 JZL195 Key Findings References

Analgesia (Pain

Relief)

Moderate
antinociceptiv
e effects in
thermal and
visceral pain
models.

Significantly
greater
antinociceptiv
e effects than
JZL184 alone.

Dual elevation
of AEA and 2-
AG produces
additive or
synergistic
analgesic
effects.

[5][8]

Hypomotility

(Reduced

Movement)

Induces

hypomotility in

open-field tests.

Induces

hypomotility,

similar in

magnitude to

JZL184.

This effect is

primarily

regulated by the

2-AG/MAGL

pathway.

[1][5]

Catalepsy

(Immobility)

Does not

typically produce

catalepsy.

Produces robust

catalepsy.

A classic

cannabinoid

tetrad effect that

appears with

dual

FAAH/MAGL

inhibition.

[5][8]

Anxiolytic Effects

(Anxiety

Reduction)

Produces

anxiolytic-like

effects in a

context-

dependent

manner (high-

aversiveness

environments).

Not as

extensively

studied for

anxiety, but

broader CB1

activation

suggests

potential for

more side

effects.

JZL184's effects

are mediated by

CB1 receptors.

[9][10]

THC-like Drug

Discrimination

Only produces

partial

generalization to

THC.

Produces full

THC-appropriate

responses.

Dual

FAAH/MAGL

blockade is

required to mimic

the discriminative

[5]
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Effect JZL184 JZL195 Key Findings References

stimulus effects

of THC.

| Anti-inflammatory Effects | Attenuates LPS-induced increases in pro-inflammatory cytokines. |

Expected to have significant anti-inflammatory actions. | JZL184's effects in the brain and

periphery may involve different mechanisms. |[11] |

Experimental Protocols & Methodologies
Reproducible in vivo studies require well-defined experimental protocols. The following sections

detail common methodologies used in the characterization of JZL184 and JZL195.

Animal Models and Drug Administration
Species: Male C57BL/6 mice and various rat strains are commonly used.[1][5]

Administration Route: Intraperitoneal (i.p.) injection is the most frequent route for systemic

administration.[5][7]

Vehicle: JZL compounds are often dissolved or suspended in a vehicle such as a mixture of

saline, Emulphor, and ethanol, or polyethylene glycol (PEG).[4]

Dosage: Effective doses for JZL195 typically range from 10-40 mg/kg and for JZL184 from

8-40 mg/kg, depending on the species and the specific endpoint being measured.[5][7]

Time Course: Behavioral and biochemical assessments are commonly performed between 1

to 4 hours after drug administration.[5][7]
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Figure 2: A Typical Experimental Workflow for In Vivo Studies.
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Key Behavioral Assays
Tail-Immersion Test (Analgesia): The latency of tail withdrawal from hot water is measured to

assess thermal pain sensation. JZL195 produces a much greater increase in latency

compared to JZL184.[5]

Bar Test (Catalepsy): Mice are placed with their forepaws on a raised bar, and the time they

remain immobile is recorded. JZL195, but not JZL184, induces significant catalepsy.[5][8]

Open-Field Test (Locomotor Activity): The movement of an animal in an open arena is

tracked to measure locomotor activity. Both JZL184 and JZL195 cause hypomotility.[5]

Elevated Plus Maze (Anxiety): This maze consists of open and closed arms. An increase in

the time spent in the open arms is indicative of an anxiolytic effect. JZL184 has shown

anxiolytic properties in this test under specific conditions.[9][10]

Biochemical Analysis
Endocannabinoid Level Measurement: Brain and other tissues are rapidly collected and

processed to prevent post-mortem changes in lipid levels.

Lipid Extraction: Tissues are homogenized in organic solvents (e.g., toluene) to extract lipids,

including AEA and 2-AG.[7] Deuterated internal standards are crucial for accurate

quantification.

Quantification: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for

accurately measuring the levels of AEA and 2-AG.

Conclusion
In summary, JZL184 and JZL195 are invaluable pharmacological tools that offer distinct

windows into the function of the endocannabinoid system.

JZL184 is the preferred tool for investigating the specific physiological and behavioral roles

of the 2-AG signaling pathway. Its selective action allows for the dissection of 2-AG's

functions in processes like motor control, inflammation, and anxiety, without the confounding

influence of elevated AEA.
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JZL195, by elevating both 2-AG and AEA, is used to study the combined, often synergistic,

effects of the two major endocannabinoids. This dual inhibition produces a pharmacological

profile that more closely mimics that of direct CB1 receptor agonists like THC, resulting in

robust analgesia, catalepsy, and other cannabinoid-like behaviors.[5][6]

The choice between these two inhibitors should be guided by the specific research question.

For studying the isolated 2-AG system, JZL184 is appropriate. For exploring the consequences

of broad endocannabinoid system amplification, JZL195 is the inhibitor of choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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